molecular formula C6H13NO3 B2893197 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol CAS No. 1824547-97-8

2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol

Cat. No.: B2893197
CAS No.: 1824547-97-8
M. Wt: 147.174
InChI Key: WHNIIGYMYSUBCG-UHFFFAOYSA-N
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Description

2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol is a chemical compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . It is characterized by the presence of an amino group, a dioxolane ring, and a hydroxyl group. This compound is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol typically involves the reaction of 2-amino-1,3-propane diol with electrophiles to form functional diol intermediates . These intermediates are then cyclized to generate the dioxolane ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can produce various substituted amines.

Scientific Research Applications

2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The dioxolane ring and amino group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a dioxolane ring, which confer distinct reactivity and interaction profiles. This combination of functional groups makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-3-(1,3-dioxolan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c7-5(4-8)3-6-9-1-2-10-6/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNIIGYMYSUBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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